4-Hydroxyisoquinolin-1(2h)-one
Overview
Description
4-Hydroxyisoquinolin-1(2h)-one is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound has garnered interest due to its potential biological activities and its use as a building block in the synthesis of various pharmacologically active molecules.
Synthesis Analysis
Several methods have been developed for the synthesis of hydroxyisoquinoline derivatives. One approach involves a one-pot aryne acyl-alkylation/condensation procedure that starts from beta-ketoesters, providing a new route to these polyaromatic structures from commercially available carboxylic acids . Another method utilizes visible light-promoted reactions of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3, to produce 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, which can be further reduced to hydroxyisoquinolinone derivatives . Additionally, the Pictet-Spengler reaction followed by catalytic dehalogenation has been used to synthesize tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a tyrosine analogue .
Molecular Structure Analysis
The molecular structure of 4-hydroxyisoquinolin-1(2h)-one derivatives is characterized by the presence of a hydroxy group attached to the isoquinoline ring. This functional group plays a crucial role in the chemical behavior of these compounds and can influence their biological activity.
Chemical Reactions Analysis
4-Hydroxyisoquinolin-1(2h)-one derivatives can undergo various chemical reactions. For instance, silver-catalyzed carbon dioxide incorporation and intramolecular rearrangement have been employed to synthesize these derivatives under mild conditions . Palladium-catalyzed tandem Heck-Suzuki coupling has been used for the stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2h)-ones, which can be further transformed into 4-substituted isoquinolines . Copper-catalyzed radical 6-endo aza-cyclization has been reported for the tunable synthesis of isoquinolin-1-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxyisoquinolin-1(2h)-one derivatives are influenced by their molecular structure. These compounds exhibit fluorescence emission, which can be useful in various applications, including chemical sensing and biological imaging . The presence of the hydroxy group also affects the solubility and reactivity of these molecules. Some derivatives have shown antiallergic activity, indicating potential therapeutic applications .
Scientific Research Applications
HIV-1 Integrase and Ribonuclease H Inhibition
4-Hydroxyisoquinolin-1(2h)-one derivatives have been identified as potent inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. Research indicates that these compounds, particularly 2-hydroxy-4-methoxycarbonyl-isoquinoline-1,3(2H,4H)-dione, show significant antiviral activities and can inhibit viral replication in HIV-1 strains (Billamboz et al., 2011). Another study expanded on this by investigating the impact of substituting the N-hydroxyimide two-metal binding pharmacophore, which led to notable improvement in antiviral activity against HIV-1 (Suchaud et al., 2014).
Hepatitis B Virus Replication Inhibition
2-Hydroxyisoquinolin-1,3(2H,4H)-dione (HID) derivatives have also been studied for their ability to inhibit the replication of the Hepatitis B virus (HBV). One particular compound showed significant inhibition of HBV ribonuclease H (RNaseH) activity, suggesting its potential as a foundation for developing more effective RNaseH inhibitors for HBV replication (Cai et al., 2014).
Dual Inhibition of HIV-1 Integrase and Reverse Transcriptase RNase H
A series of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives have been synthesized and tested for their ability to inhibit both HIV-1 reverse transcriptase (RT) and HIV-1 integrase (IN). Most of these compounds displayed poor inhibition of RT polymerase but showed micromolar concentrations of inhibition for RNase H and IN, with some demonstrating selectivity for IN (Billamboz et al., 2008).
Novel Synthesis Methods
Research has also been conducted on the synthesis of 4-hydroxyquinolin-2(1H)-one derivatives, highlighting a novel method involving silver-catalyzed carbon dioxide incorporation and intramolecular rearrangement, offering a more efficient approach for producing these biologically beneficial compounds (Ishida et al., 2013).
Safety And Hazards
Future Directions
The future directions for the research on 4-Hydroxyisoquinolin-1(2h)-one and its derivatives involve better understanding of their mode of action and the structure-activity relationship (SAR). This information could be crucial for the design and development of more potent derivatives as antioomycete agents .
properties
IUPAC Name |
4-hydroxy-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-5,11H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJRWXLHYKLCFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282924 | |
Record name | 4-Hydroxyisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyisoquinolin-1(2h)-one | |
CAS RN |
30081-72-2 | |
Record name | 30081-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 30081-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxyisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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